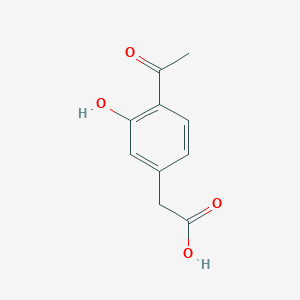

2-(4-Acetyl-3-hydroxyphenyl)aceticacid

Description

Overview of Phenylacetic Acid Derivatives in Medicinal Chemistry and Natural Product Research

Phenylacetic acid and its derivatives represent a crucial class of compounds with a wide spectrum of biological activities. In medicinal chemistry, the phenylacetic acid scaffold is a key structural component in numerous established drugs. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and ibuprofen (B1674241) feature this motif, highlighting its importance in the development of anti-inflammatory agents. Beyond synthetic pharmaceuticals, phenylacetic acid derivatives are also found in nature, playing roles as metabolites in various organisms. A notable example is 3,4-dihydroxyphenylacetic acid, a metabolite of the neurotransmitter dopamine, which has been investigated for its potential anti-cancer properties. researchgate.net The versatility of the phenylacetic acid structure allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.

Significance of Acetylated and Hydroxylated Aromatic Compounds in Bioactive Molecules

The introduction of acetyl and hydroxyl groups to aromatic rings can profoundly influence the biological activity of a molecule. Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic reaction that can enhance the water solubility of compounds, facilitating their excretion. vulcanchem.com Furthermore, the position of hydroxyl groups on an aromatic ring can be critical for receptor binding and biological function. For example, the phenolic hydroxyl group is often involved in key hydrogen-bonding interactions with biological targets, which can significantly impact a drug's efficacy. vulcanchem.com

Acetylation, the addition of an acetyl (-COCH3) group, can also modulate the bioactivity of phenolic compounds. Studies have shown that acetylation can alter the pharmacokinetic and pharmacodynamic properties of molecules. For instance, the acetylation of resveratrol (B1683913) and tyrosol has been demonstrated to influence their ability to inhibit platelet-activating factor, suggesting that the acetyl group can play a role in the antithrombotic activity of these compounds. nih.gov The interplay between hydroxyl and acetyl groups on an aromatic scaffold can thus create a diverse chemical space for the discovery of new bioactive molecules.

Contextualizing 2-(4-Acetyl-3-hydroxyphenyl)acetic Acid within Emerging Research Areas

While specific research on 2-(4-Acetyl-3-hydroxyphenyl)acetic acid is not extensively documented in publicly available literature, its structural features suggest potential for investigation in several emerging research areas. The combination of a phenylacetic acid core with both hydroxyl and acetyl substituents on the aromatic ring presents a unique chemical entity. Based on the known activities of related compounds, this molecule could be a candidate for screening in assays for antioxidant, anti-inflammatory, or enzyme inhibitory activities.

For example, various hydroxyphenylacetic acid derivatives have been studied for their antioxidant properties. researchgate.net Additionally, the acetyl group, as seen in other bioactive molecules, could influence its metabolic stability and cell permeability. The exploration of compounds like 2-(4-Acetyl-3-hydroxyphenyl)acetic acid could contribute to a deeper understanding of structure-activity relationships within the broader class of substituted phenylacetic acids and may lead to the identification of novel chemical probes or therapeutic leads.

Chemical and Physical Properties of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

The fundamental characteristics of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid are summarized in the table below, based on available chemical data. biosynth.com

| Property | Value |

| IUPAC Name | 2-(4-Acetyl-3-hydroxyphenyl)acetic acid |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| Appearance | Not specified |

| Solubility | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Plausible Synthetic Route for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

A potential synthetic pathway for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid can be proposed based on established organic chemistry reactions. A plausible approach would involve a Friedel-Crafts acetylation of a suitably protected 3-hydroxyphenylacetic acid derivative. biosynth.com

The key steps in this proposed synthesis would be:

Protection of the phenolic hydroxyl group: The hydroxyl group of 3-hydroxyphenylacetic acid would likely be protected to prevent it from reacting during the subsequent acetylation step.

Friedel-Crafts Acetylation: The protected intermediate would then undergo a Friedel-Crafts acetylation reaction to introduce the acetyl group onto the aromatic ring, ortho to the protected hydroxyl group.

Deprotection: The final step would involve the removal of the protecting group to yield the desired 2-(4-Acetyl-3-hydroxyphenyl)acetic acid.

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-(4-acetyl-3-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14) |

InChI Key |

LKTRAQDKNBRCRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)CC(=O)O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 2 4 Acetyl 3 Hydroxyphenyl Acetic Acid

Modifications of the Acetyl Moiety

The acetyl group presents a key site for modification, with both the carbonyl carbon and the adjacent alpha-carbon available for chemical transformation.

Ketone Reduction and Oxidation Reactions

The carbonyl group of the acetyl moiety is susceptible to reduction to a secondary alcohol. This transformation is commonly achieved using metal hydride reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones and aldehydes. wikipedia.orglibretexts.org The reaction typically proceeds in an alcoholic solvent, such as methanol (B129727) or ethanol, yielding 2-(3-hydroxy-4-(1-hydroxyethyl)phenyl)acetic acid. libretexts.org For enantioselective reductions, chiral catalysts or reagents can be employed. Catalytic hydrogenation or transfer hydrogenation, using catalysts like ruthenium in the presence of a chiral ligand, can produce specific stereoisomers of the resulting alcohol. wikipedia.org Biocatalytic methods using alcohol dehydrogenases also offer a route to optically pure alcohols. nih.gov

Conversely, the acetyl group can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts the ketone into an ester by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This would transform the acetyl group into an acetate (B1210297) ester, yielding 4-acetoxy-3-hydroxyphenylacetic acid. This reaction pathway is valuable for introducing an ester linkage at this position.

Table 1: Representative Ketone Reduction Conditions for Aryl Ketones This table presents typical conditions for reactions analogous to the reduction of the acetyl group in 2-(4-acetyl-3-hydroxyphenyl)acetic acid.

| Reagent/System | Solvent | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Secondary Alcohol (Racemic) | High | wikipedia.orglibretexts.org |

| H₂, Pd/C | Ethanol | Secondary Alcohol (Racemic) | High | wikipedia.org |

| Ru-BINAP Catalyst, H₂ | Methanol | Secondary Alcohol (Enantioselective) | High, >98% ee | wikipedia.org |

| Alcohol Dehydrogenase (ADH) | Aqueous Buffer | Secondary Alcohol (Enantioselective) | Variable, >99% ee | nih.gov |

Alpha-Carbon Functionalization adjacent to Carbonyl

The methyl group adjacent to the carbonyl (the α-carbon) is acidic and can be deprotonated to form an enolate, which serves as a potent nucleophile. youtube.com This reactivity allows for the formation of new carbon-carbon bonds at the alpha position.

Alpha-Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton can be removed. libretexts.orgyoutube.com The resulting enolate can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to introduce an alkyl group. libretexts.org Given the presence of two other acidic protons (phenolic and carboxylic) in the parent molecule, this reaction would likely require prior protection of these groups to prevent unwanted side reactions.

Condensation Reactions: The enolate generated from the acetyl group can participate in aldol-type condensation reactions. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde (lacking α-hydrogens, such as benzaldehyde) under basic conditions (e.g., NaOH or KOH). wikipedia.orgnumberanalytics.com This reaction proceeds through an aldol (B89426) addition followed by dehydration to yield an α,β-unsaturated ketone, known as a chalcone (B49325) derivative. numberanalytics.comtaylorandfrancis.com

Alpha-Halogenation: The α-position can also be halogenated under acidic or basic conditions. youtube.com In an acid-catalyzed reaction, tautomerization to the enol form is followed by nucleophilic attack on a halogen molecule (Br₂ or Cl₂). libretexts.org This reaction introduces a halogen atom that can serve as a leaving group for subsequent substitution reactions.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for derivatization through reactions like esterification, etherification, glycosylation, and sulfonylation. A significant challenge in modifying this group is achieving selectivity over the carboxylic acid, which has comparable acidity. google.com

Esterification and Etherification Reactions

Esterification: The phenolic hydroxyl can be acylated to form an ester. This is typically achieved by reacting the molecule with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride would yield 2-(4-acetyl-3-acetoxyphenyl)acetic acid. Selective acylation of the phenol (B47542) in the presence of the carboxylic acid can be challenging but may be achieved under specific conditions, sometimes involving carbodiimide (B86325) coupling agents with the addition of an acidic catalyst. nih.govresearchgate.net

Etherification: Alkylation of the phenolic hydroxyl group to form an ether is commonly performed using the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, K₂CO₃) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). This would produce compounds such as 2-(4-acetyl-3-methoxyphenyl)acetic acid. Careful selection of the base is crucial to avoid deprotonation and subsequent reaction of the carboxylic acid. stackexchange.com

Glycosylation and Sulfonylation Strategies

Glycosylation: The formation of O-glycosides involves coupling the phenolic hydroxyl group to a sugar moiety. This transformation is significant in modulating the physicochemical properties of molecules. Chemical glycosylation often involves activating a sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) with a promoter and reacting it with the phenol. Enzymatic methods using glycosyltransferases offer high regio- and stereoselectivity.

Sulfonylation: The phenolic hydroxyl group can be converted into a sulfate (B86663) ester. researchgate.netresearchgate.net This is a common phase II metabolic transformation for phenolic compounds. nih.gov Chemically, this can be accomplished by reacting the phenol with a sulfonating agent, such as a sulfur trioxide-pyridine complex or tributylsulfoammonium betaine. nih.gov Aryl sulfotransferases can also be used for chemoenzymatic synthesis of sulfate conjugates. nih.gov

Table 2: Representative Derivatization Reactions of Phenolic Hydroxyl Groups This table presents typical conditions for reactions analogous to the derivatization of the phenolic group in 2-(4-acetyl-3-hydroxyphenyl)acetic acid.

| Reaction Type | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| Esterification (Acetylation) | Acetic Anhydride, Pyridine | Dichloromethane (B109758) (DCM) | Phenolic Acetate | nih.gov |

| Etherification (Methylation) | CH₃I, K₂CO₃ | Acetone or DMF | Methyl Ether | stackexchange.com |

| Sulfonylation | SO₃·Pyridine Complex | Acetonitrile | Sulfate Ester | nih.gov |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is readily converted into a variety of derivatives, including esters, amides, and acyl chlorides, which are themselves versatile intermediates.

Esterification: The most common method for esterifying the carboxylic acid is the Fischer esterification. libretexts.org This involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com This method is generally selective for the carboxylic acid over the phenol. google.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. Because direct reaction is often inefficient due to acid-base chemistry, the carboxylic acid is typically activated first. fishersci.co.uk One common method involves using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the amine. fishersci.co.uk

Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org The resulting acyl chloride, 2-(4-acetyl-3-hydroxyphenyl)acetyl chloride, is a valuable intermediate that can readily react with nucleophiles like alcohols (to form esters) or amines (to form amides via the Schotten-Baumann reaction) under milder conditions than direct coupling methods. fishersci.co.ukchemguide.co.uk

Table 3: Common Transformations of the Carboxylic Acid Functionality This table presents typical conditions for reactions involving the carboxylic acid group.

| Reaction Type | Reagents | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Methyl Ester | Reflux in excess methanol | organic-chemistry.orgmasterorganicchemistry.com |

| Amide Coupling | Amine, EDC, HOBt | Amide | Room temp, DMF or DCM | fishersci.co.uknih.gov |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Reflux, neat or in solvent | chemguide.co.uklibretexts.org |

Amidation and Esterification for Library Generation

The carboxylic acid moiety of phenylacetic acid derivatives is a primary site for derivatization through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry for creating large, diverse libraries of compounds for high-throughput screening.

A common strategy involves the initial conversion of the carboxylic acid to a more reactive species, such as a methyl ester. This can be achieved through esterification with anhydrous methanol in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH). acs.org This methyl ester then serves as a versatile intermediate for the generation of an amide library. acs.org

One effective method for amidation is the direct aminolysis of the methyl ester. acs.org This approach involves reacting the ester with a diverse range of primary amines. acs.orggriffith.edu.au A key advantage of this method, particularly for combinatorial chemistry, is its simplicity and the avoidance of coupling reagents, which can simplify workup procedures. acs.orggriffith.edu.au For instance, a 20-membered amide library was successfully generated from methyl (3-chloro-4-hydroxyphenyl)acetate by reacting it with various primary amines under solvent-free conditions. acs.orggriffith.edu.au While this direct aminolysis may sometimes result in lower yields compared to methods employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), its operational simplicity makes it well-suited for parallel synthesis. acs.org

Fischer esterification represents another valuable strategy for derivatization. This method can be used to synthesize lipophilic hydroxyalkyl esters by reacting hydroxyphenylacetic acids with α,ω-diols of varying chain lengths (from 2 to 8 carbon atoms). mdpi.com Such modifications can enhance properties like solubility in oil systems. mdpi.com The resulting hydroxyalkyl esters can be further utilized as starting materials for the synthesis of novel lipophilic diesters through reactions like the Mitsunobu reaction. mdpi.com

Table 1: Examples of Amidation and Esterification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Anhydrous MeOH, p-toluenesulfonic acid | Methyl ester | acs.org |

| Amidation (Aminolysis) | Primary amines, solvent-free, room temperature, 16h | Secondary amides | acs.orggriffith.edu.au |

| Amidation (Coupling) | EDCI | Secondary amides | acs.org |

| Fischer Esterification | α,ω-diols (C2-C8) | Lipophilic hydroxyalkyl esters | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. For 2-(4-Acetyl-3-hydroxyphenyl)acetic acid (Chemical Formula: C₁₀H₁₀O₄), HRMS would provide an experimental mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). This precision enables the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

| Ion Type | Chemical Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₁O₄⁺ | 209.0652 |

| [M+Na]⁺ | C₁₀H₁₀O₄Na⁺ | 231.0471 |

| [M-H]⁻ | C₁₀H₉O₄⁻ | 207.0495 |

This table presents the calculated theoretical masses for different ions of the target compound. Experimental HRMS data would be compared against these values to confirm the elemental formula.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR: ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in 2-(4-Acetyl-3-hydroxyphenyl)acetic acid.

¹H NMR: This experiment would identify the number of unique proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (indicating adjacent protons).

¹³C NMR: This experiment would determine the number of unique carbon environments. The chemical shifts would differentiate between carbonyl, aromatic, and aliphatic carbons.

COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for mapping out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule, for example, linking the acetyl group and the acetic acid side chain to the phenyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10-12 | Singlet |

| Ar-H | 6.8 - 7.8 | Multiplet |

| -CH₂- | 3.6 | Singlet |

| -COCH₃ | 2.5 | Singlet |

| Ar-OH | 9-10 | Singlet |

Note: This table is based on estimations from standard chemical shift ranges and would require experimental verification.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH | ~175 |

| -C OCH₃ | ~200 |

| Aromatic C | 115 - 160 |

| -C H₂- | ~40 |

| -COC H₃ | ~26 |

Note: This table is based on estimations and would require experimental verification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show strong absorptions corresponding to the O-H stretch of the carboxylic acid and phenol (B47542), the C=O stretches of the ketone and carboxylic acid, C-O stretches, and C=C stretches of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also identify these functional groups. It is often particularly sensitive to non-polar bonds and symmetric vibrations, which might provide additional details about the aromatic ring and the carbon backbone.

Table 4: Expected IR Absorption Frequencies for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenol / Carboxylic Acid | O-H stretch | 3500 - 2500 (broad) |

| Aromatic | C-H stretch | 3100 - 3000 |

| Aliphatic | C-H stretch | 3000 - 2850 |

| Ketone | C=O stretch | 1700 - 1680 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Aromatic | C=C stretch | 1600 - 1450 |

Note: This table presents typical frequency ranges for the expected functional groups.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid could be grown, this method would provide definitive information on:

Bond lengths and angles: Precise measurement of all interatomic distances and angles.

Conformation: The exact spatial orientation of the acetyl and acetic acid groups relative to the phenyl ring.

Intermolecular interactions: How the molecules pack in the crystal lattice, including details of hydrogen bonding involving the hydroxyl and carboxylic acid groups.

Absolute configuration: In the case of chiral molecules, X-ray crystallography can determine the absolute stereochemistry. However, 2-(4-Acetyl-3-hydroxyphenyl)acetic acid is an achiral molecule.

The successful application of this technique is entirely dependent on the ability to produce high-quality single crystals of the compound.

Computational and Theoretical Studies of 2 4 Acetyl 3 Hydroxyphenyl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic reactivity of a molecule. researchgate.net For 2-(4-Acetyl-3-hydroxyphenyl)acetic acid, these calculations can map its electron distribution, identify reactive sites, and quantify molecular properties that govern its chemical behavior.

Detailed research findings from DFT studies on analogous phenolic compounds help in understanding the electronic landscape. imist.ma Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, a key feature for antioxidants, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Other calculated descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness provide a quantitative basis for predicting how the molecule will interact in a biological system. researchgate.net The electrostatic potential map, another output of these calculations, visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting areas prone to electrophilic or nucleophilic attack. For 2-(4-Acetyl-3-hydroxyphenyl)acetic acid, this would reveal the reactivity associated with the phenolic hydroxyl group, the carboxylic acid moiety, and the acetyl group.

| Quantum Chemical Descriptor | Significance in Reactivity Prediction | Typical Values for Phenolic Acids (Illustrative) |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap (eV) | Indicates chemical stability; a smaller gap suggests higher reactivity. | 4.0 to 5.5 eV |

| Dipole Moment (Debye) | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. | 2.0 to 4.0 D |

| Ionization Potential (eV) | Energy required to remove an electron; linked to antioxidant capacity. | 6.0 to 8.0 eV |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid, it is essential to study its interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. jppres.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity through a scoring function. nih.gov This process involves placing the 3D structure of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid into the active site of a receptor, such as an enzyme implicated in inflammation like lipoxygenase or a receptor involved in neurodegenerative disease like acetylcholinesterase. nih.govmdpi.com The results reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues. mdpi.com For example, the hydroxyl and carboxylic acid groups of the compound are likely candidates for forming hydrogen bonds, while the phenyl ring can engage in hydrophobic and stacking interactions.

Following docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex in a simulated physiological environment. jppres.com Key metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a stable binding mode. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of the protein structure. Significant changes can suggest that ligand binding induces conformational changes. mdpi.com

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to the solvent, providing information on how the ligand's presence might alter the protein's exposure to its environment. mdpi.com

| Parameter | Description | Illustrative Finding for a Phenolic Ligand |

|---|---|---|

| Binding Energy (kcal/mol) | Predicted affinity of the ligand for the protein's active site. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the active site that form bonds or interactions with the ligand. | His513, Gln716, Asp766 |

| Types of Interactions | The nature of the forces stabilizing the ligand-protein complex. | Hydrogen bonds, π-π stacking, Hydrophobic interactions |

| RMSD (Å) | A measure of the complex's structural stability during an MD simulation. | Stable fluctuation around 2.5 Å after initial equilibration. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a class of compounds like phenolic acids, QSAR can be used to build predictive models for activities such as antioxidant capacity, enzyme inhibition, or antibacterial effects. nih.govnih.gov

The process begins by calculating a wide range of molecular descriptors for a set of structurally related molecules with known biological activities. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors: Molecular weight, number of specific atoms, number of rings.

Topological Descriptors: Indices that describe molecular branching and shape.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polar surface area (PSA). nih.gov

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges on atoms. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to develop an equation that links a combination of these descriptors to the observed activity. researchgate.netimist.ma A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validated R², predictive R²), can then be used to predict the biological activity of new or untested compounds like 2-(4-Acetyl-3-hydroxyphenyl)acetic acid based solely on its calculated descriptors. frontiersin.org These models are invaluable for screening virtual libraries and prioritizing candidates for synthesis and experimental testing. mdpi.com

| Descriptor Type | Example Descriptor | Influence on Biological Activity (General Trend) |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and bioavailability. |

| Electronic | Number of Hydroxyl Groups | Often positively correlated with antioxidant activity in phenols. nih.gov |

| Topological | Wiener Index | Describes molecular branching, which can affect receptor fit. |

| Constitutional | Molecular Weight | Affects diffusion and overall size for receptor binding. |

| Electronic | Polar Surface Area (PSA) | Impacts cell penetration and transport properties. |

Conformational Analysis and Energy Minimization Studies

Computational methods are used to systematically explore the conformational space of the molecule. This typically involves rotating the flexible bonds—primarily the bond connecting the acetic acid side chain to the phenyl ring. For each resulting conformation, an energy minimization calculation is performed to find the most stable geometry for that particular arrangement. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry.

Studies on similar substituted phenylacetic and phenoxyacetic acids have shown that the orientation of the side chain relative to the aromatic ring is a key determinant of conformational preference. acs.orgresearchgate.net The conformations are often described by the torsion angle between the ring and the side chain, with terms like synclinal or antiperiplanar used to define the geometry. researchgate.net The analysis would identify the lowest-energy conformer (the global minimum) as well as other low-energy conformers that are likely to exist in equilibrium. Understanding the energy barriers between these conformers is also important, as it determines how easily the molecule can switch from one shape to another, a property essential for adapting to a receptor's binding pocket. researchgate.net

| Conformer | Torsion Angle (Illustrative) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | ~75° | 0.00 | The most stable, lowest-energy conformation. |

| B | ~180° (Antiperiplanar) | +1.2 | A slightly higher energy conformer. |

| C | ~-75° | +0.2 | A low-energy conformer nearly as stable as the global minimum. |

| D | 0° (Planar) | +4.5 | A high-energy, sterically hindered conformation (transition state). |

Preclinical Biological Evaluation and Mechanistic Investigations of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of available data regarding the preclinical biological evaluation of the specific chemical compound 2-(4-Acetyl-3-hydroxyphenyl)acetic acid .

No specific studies detailing the in vitro assays for bioactivity screening as outlined below could be identified for this particular molecule. The requested information on its antioxidant capacity, anti-inflammatory effects, antimicrobial efficacy, enzyme inhibition kinetics, effects on cellular proliferation and apoptosis, or receptor binding affinity is not present in the accessible scientific literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid :

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Assays for Bioactivity Screening

Receptor Binding Affinity and Functional Antagonism/Agonism (e.g., Opioid Receptors, GABA Receptors)

Generating content for these sections would require referencing dissimilar compounds, which would not adhere to the specific focus on "2-(4-Acetyl-3-hydroxyphenyl)acetic acid".

An extensive search for preclinical in vivo research on the chemical compound 2-(4-Acetyl-3-hydroxyphenyl)aceticacid has been conducted to generate an article based on the specific outline provided. The investigation aimed to identify studies detailing its metabolic modulation in animal models, its effects on physiological pathways in disease models, and its influence on gene and protein expression.

Despite a thorough review of scientific literature, no specific in vivo preclinical data for "this compound" corresponding to the requested sections and subsections could be located. The searches yielded information on structurally related but distinct compounds, such as 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid, but not on the target compound itself.

Therefore, it is not possible to provide an article that adheres to the strict content requirements of the user's request, as the necessary research findings for "this compound" are not available in the public domain.

Structure Activity Relationship Sar Studies of 2 4 Acetyl 3 Hydroxyphenyl Acetic Acid Analogues

Systematic Evaluation of Substituent Effects on Biological Activity

The acetyl group at the 4-position of the phenyl ring is a key feature of the parent compound. Modifications to this group can significantly alter the electronic and steric properties of the molecule, thereby affecting its biological activity. Research in this area has focused on varying the length of the acyl chain and introducing aromatic moieties.

Increasing the length of the alkyl chain from an acetyl to a propionyl or butyryl group can influence the lipophilicity of the compound. This, in turn, may affect its ability to cross cell membranes and interact with hydrophobic pockets within the target protein. While specific data for 2-(4-acetyl-3-hydroxyphenyl)acetic acid analogues is limited, studies on related aryl propionic acid derivatives have shown that such modifications can impact anti-inflammatory and analgesic activities. For instance, the conversion of the carboxylate function in some non-steroidal anti-inflammatory drugs (NSAIDs) into derivatives has been shown to enhance anti-inflammatory activity.

Replacing the acetyl group with an aroyl moiety, such as a benzoyl group, introduces a bulkier, more rigid substituent. This can lead to enhanced π-π stacking interactions with aromatic amino acid residues in the target's binding site. Studies on other classes of compounds have demonstrated that the introduction of aroyl groups can lead to potent anti-inflammatory agents.

Table 1: Hypothetical Impact of Acetyl Group Modifications on Biological Activity

| Modification of Acetyl Group | Expected Impact on Lipophilicity | Potential Change in Potency | Rationale |

| Propionyl | Increase | Variable | May improve interaction with hydrophobic pockets. |

| Butyryl | Further Increase | Variable | Increased lipophilicity could enhance cell permeability but may also lead to non-specific binding. |

| Benzoyl (Aroyl) | Significant Increase | Potentially Increase | May facilitate additional π-π stacking interactions within the binding site. |

The phenolic hydroxyl group at the 3-position is crucial for the compound's electronic properties and its potential to form hydrogen bonds with the biological target. The position of this hydroxyl group on the aromatic ring is a critical determinant of its activity.

Shifting the hydroxyl group to the 2-position or 4-position (relative to the acetic acid side chain) would significantly alter the molecule's electronic distribution and its hydrogen bonding capabilities. For many phenolic compounds, the precise positioning of hydroxyl groups is essential for their antioxidant and other biological activities. The number and position of hydroxyl groups on a phenolic compound are known to be key factors in their antioxidant potential.

Chemical modification of the hydroxyl group, such as through methylation to form a methoxy (B1213986) group, would eliminate its ability to act as a hydrogen bond donor, although it could still function as a hydrogen bond acceptor. This modification also increases lipophilicity. In studies of other phenolic acids, methylation of hydroxyl groups has been shown to alter their biological activities, sometimes leading to a decrease in antioxidant capacity but potentially enhancing other properties like metabolic stability.

Table 2: Hypothetical Influence of Hydroxyl Group Modifications on Biological Activity

| Modification of Hydroxyl Group | Expected Impact on Hydrogen Bonding | Potential Change in Efficacy | Rationale |

| Positional Isomer (e.g., 2-hydroxy) | Altered H-bond donor/acceptor geometry | Likely to decrease or alter activity | The specific geometry of interaction with the target is likely crucial. |

| Positional Isomer (e.g., 4-hydroxy) | Altered H-bond donor/acceptor geometry | Likely to decrease or alter activity | Changes in electronic effects and steric hindrance. |

| Methylation (Methoxy) | Loss of H-bond donor capability | Variable | Increased lipophilicity and altered electronic properties may change target interaction. |

The acetic acid side chain provides a crucial acidic moiety that is often involved in key interactions with biological targets, such as forming salt bridges with basic amino acid residues.

Extending the side chain from acetic acid to propionic or butyric acid can alter the positioning of the carboxylate group relative to the aromatic ring. This change in distance and flexibility can significantly impact the binding affinity. For some classes of anti-inflammatory drugs, such as the arylalkanoic acids, the length of the acidic side chain is a critical determinant of activity.

Derivatization of the carboxylic acid to form esters or amides is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. Esterification, for example, can create a prodrug that is hydrolyzed in vivo to release the active carboxylic acid. Studies on other hydroxyphenylacetic acids have shown that esterification with alkyl chains of varying lengths can significantly increase lipophilicity and influence antioxidant activity.

Table 3: Hypothetical Effects of Acetic Acid Side Chain Modifications on Biological Activity

| Modification of Acetic Acid Side Chain | Expected Impact on Physicochemical Properties | Potential Change in Activity Profile | Rationale |

| Propionic Acid | Increased flexibility and length | Variable | May allow for optimal positioning of the carboxylate for binding. |

| Butyric Acid | Further increased flexibility and length | Variable | May be too long to fit optimally in the binding site. |

| Methyl Ester | Increased lipophilicity, loss of acidic character | Prodrug potential | Can improve oral absorption and be hydrolyzed to the active acid. |

| Amide | Reduced acidity, potential for new H-bonds | Altered binding mode | Amide group can act as both a hydrogen bond donor and acceptor. |

Pharmacophore Development and Lead Optimization Principles

Based on the SAR data, a pharmacophore model for this class of compounds can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For 2-(4-acetyl-3-hydroxyphenyl)acetic acid analogues, a hypothetical pharmacophore might include:

An aromatic ring as a hydrophobic feature.

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the carbonyl of the acetyl group).

A negatively ionizable feature (the carboxylic acid).

The spatial arrangement of these features would be critical for effective binding to the target.

Lead optimization is the process of refining the structure of a lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. For this class of compounds, lead optimization strategies would involve:

Fine-tuning the acyl group: Exploring a wider range of aliphatic and aromatic substituents to maximize interactions with the target.

Optimizing the hydroxyl group substitution: Investigating the effects of other electron-donating or -withdrawing groups on the phenyl ring to modulate the electronic properties.

Modifying the acetic acid side chain: Synthesizing various derivatives to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Through iterative cycles of design, synthesis, and biological testing guided by the evolving SAR and pharmacophore models, it is possible to develop novel analogues of 2-(4-acetyl-3-hydroxyphenyl)acetic acid with enhanced therapeutic potential.

Despite a comprehensive search for scientific literature on the chemical compound 2-(4-Acetyl-3-hydroxyphenyl)acetic acid , no specific information was found regarding its metabolic pathways and preclinical pharmacokinetics.

The performed searches aimed to retrieve data on the following aspects as outlined in the request:

Microbial Metabolism and Biotransformation Pathways: No studies detailing the transformation of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid by gut microbiota or identifying its microbial metabolites were identified. Similarly, information regarding the influence of microbiome composition on the fate of this specific compound is not available in the public domain.

Enzymatic Metabolism in Preclinical Biological Systems: There is a lack of published research on the Phase I metabolic reactions (such as hydrolysis and oxidation) and Phase II metabolic reactions (including glucuronidation, sulfonylation, and glycosylation) of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid.

In Vitro Preclinical ADME Studies: No data from in vitro studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid could be located.

The absence of specific research on "2-(4-Acetyl-3-hydroxyphenyl)acetic acid" prevents the generation of a scientifically accurate article that adheres to the provided outline. Information available for structurally related compounds, such as other hydroxyphenylacetic acids, cannot be used as it would not be scientifically accurate for the requested compound and would violate the explicit instructions to focus solely on "2-(4-Acetyl-3-hydroxyphenyl)acetic acid".

Therefore, it is not possible to provide the requested article at this time due to the lack of available scientific data on this specific chemical compound.

No Publicly Available Data on the Preclinical Pharmacokinetics of 2-(4-Acetyl-3-hydroxyphenyl)acetic Acid

Following a comprehensive search of scientific literature and databases, no specific preclinical data regarding the metabolic pathways or in vitro permeability of the chemical compound 2-(4-Acetyl-3-hydroxyphenyl)acetic acid was found. Consequently, the generation of a detailed article with specific research findings and data tables as requested is not possible at this time.

The requested sections for the article were:

Metabolic Pathways and Preclinical Pharmacokinetics of 2 4 Acetyl 3 Hydroxyphenyl Acetic Acid

In Vitro Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In Vitro Permeability and Transport Assays

These sections require specific experimental results from laboratory studies, such as half-life values in plasma and liver fractions, and apparent permeability coefficients from cell-based assays. Such data for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid does not appear to be published in publicly accessible scientific literature.

While general methodologies for assessing metabolic stability and in vitro permeability are well-established in the field of drug discovery and development, applying these general principles to a specific compound without experimental data would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the article focusing solely on the chemical compound “2-(4-Acetyl-3-hydroxyphenyl)aceticacid” with the specified outline cannot be generated. There is no information available to create the requested data tables or to provide detailed research findings.

Future Research Trajectories and Broader Academic Implications

Elucidation of Novel Molecular Targets and Pathways

Future research will likely focus on identifying the specific molecular targets and signaling pathways modulated by 2-(4-Acetyl-3-hydroxyphenyl)acetic acid. Based on studies of analogous compounds like 3-hydroxyphenylacetic acid (3-HPAA), potential areas of exploration include its interaction with ion channels and key enzymes. For instance, 3-HPAA has been investigated for its effects on various target proteins, including ion channels such as small-conductance calcium-activated potassium channels (SKCa) and L-type Ca2+ channels, as well as enzymes like endothelial nitric oxide synthase (eNOS) nih.gov.

Table 1: Potential Molecular Targets for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid based on Analogs

| Target Category | Specific Target Examples | Potential Effect |

| Ion Channels | Small-conductance calcium-activated potassium channels (SKCa) | Modulation of vascular tone |

| Intermediate-conductance calcium-activated potassium channels (IKCa) | Anti-inflammatory effects | |

| L-type Ca2+ channels (Cav1.2) | Cardiovascular effects | |

| Enzymes | Endothelial nitric oxide synthase (eNOS) | Vasodilation |

| Cyclooxygenase (COX) | Anti-inflammatory activity | |

| G protein-coupled receptors | Muscarinic receptors | Neurological and physiological regulation |

Investigations into how the acetyl and hydroxyl groups of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid influence its binding affinity and activity at these or other targets will be crucial.

Development of Targeted Delivery Systems for Enhanced Efficacy

A significant hurdle for the therapeutic application of phenolic compounds is their often low bioavailability and instability. mdpi.comnih.gov Future research will likely explore the development of targeted delivery systems to enhance the efficacy of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid. The hydrophilic nature of many phenolic acids can be a barrier to their absorption and transport to target tissues. mdpi.com

Advanced delivery strategies being investigated for similar compounds include various nanocarrier systems. mdpi.com These systems are designed to improve the physicochemical stability of the active compounds, enable controlled and targeted release, and enhance cellular absorption. mdpi.com

Table 2: Potential Targeted Delivery Systems for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

| Delivery System | Description | Potential Advantages |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and lipophilic compounds. | Biocompatible, can improve solubility and bioavailability. mdpi.com |

| Niosomes | Non-ionic surfactant-based vesicles that are structurally similar to liposomes. | Lower cost and greater stability compared to liposomes. mdpi.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers that can encapsulate or adsorb the compound. | Controlled release, protection from degradation. mdpi.com |

| Exosomes | Cell-derived vesicles involved in intercellular communication, can be engineered as drug carriers. | Biocompatible, low immunogenicity, ability to cross biological barriers. mdpi.com |

Materials such as chitosan, sodium alginate, and pectin are also being explored for their pH-sensitive and enzyme-degradable properties, which can facilitate targeted release in the gastrointestinal tract. mdpi.comnih.gov

Application in Omics Research (e.g., Metabolomics, Proteomics) to Uncover Global Biological Effects

The application of omics technologies, such as metabolomics and proteomics, will be instrumental in uncovering the global biological effects of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid. Metabolomics studies can provide comprehensive profiles of small molecule metabolites in biological systems, offering insights into the metabolic pathways affected by the compound. cornell.edu

For example, related compounds like 3-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid have been identified as potential biomarkers in various conditions and are known to be metabolites of dietary polyphenols processed by gut microbiota. healthmatters.iohmdb.cahmdb.ca Untargeted metabolomics could reveal the metabolic fingerprint of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid exposure, identifying novel biomarkers and elucidating its mechanism of action.

Proteomics can complement these findings by providing a large-scale analysis of protein expression and function, revealing how the compound influences cellular processes at the protein level. cornell.edu This could involve identifying protein-protein interactions and post-translational modifications induced by the compound.

Exploration of Bioanalytical Methods for Detection and Quantification in Complex Matrices

To support preclinical and clinical research, the development of robust and sensitive bioanalytical methods for the detection and quantification of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid in complex biological matrices is essential. stmarys-ca.eduonlinepharmacytech.info The choice of analytical technique will depend on the required sensitivity, specificity, and the nature of the biological sample. stmarys-ca.edu

Commonly used techniques for the analysis of similar phenolic acids include liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). stmarys-ca.eduresolvemass.ca

Table 3: Potential Bioanalytical Methods for 2-(4-Acetyl-3-hydroxyphenyl)acetic acid

| Method | Principle | Advantages |

| LC-MS/MS | Separates compounds based on their physicochemical properties followed by mass-based detection. | High sensitivity and specificity for quantifying low concentrations in complex matrices. stmarys-ca.edu |

| HPLC with UV/DAD | Separates compounds based on their polarity, with detection via ultraviolet or diode-array detectors. | Cost-effective, widely available. onlinepharmacytech.info |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass. | Suitable for volatile derivatives of the compound. resolvemass.ca |

Method development will involve optimizing sample preparation techniques, such as liquid-liquid extraction, solid-phase extraction, or protein precipitation, to minimize matrix effects and ensure accurate quantification. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing and purifying 2-(4-Acetyl-3-hydroxyphenyl)acetic acid?

Answer:

Synthesis typically involves acetylation and hydroxylation of phenylacetic acid derivatives. A common route is esterification followed by selective hydrolysis. For purification, recrystallization using methanol (due to its solubility profile, as noted in ) is effective. Purity assessment should employ gas chromatography (GC) (>98.0% purity criteria per ) and corroborate with melting point analysis (74°C). Ensure inert atmospheres during reactions to prevent oxidation of phenolic groups. Validate purity via NMR (e.g., confirming acetyl and hydroxyl proton signals) and high-resolution mass spectrometry (HRMS) .

Basic: What safety protocols are critical when handling 2-(4-Acetyl-3-hydroxyphenyl)acetic acid?

Answer:

Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact ( ). Use fume hoods to minimize inhalation risks. In case of exposure, rinse skin with water for 15 minutes and seek medical attention ( ). Store in airtight containers away from light due to phenolic group sensitivity. No specific occupational exposure limits are documented, but treat it as a potential irritant based on analogous compounds (). Toxicological data gaps () necessitate precautionary handling .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, spectral data)?

Answer:

Discrepancies may arise from polymorphic forms or impurities. For example, if melting point deviations occur (e.g., 72–76°C in ), perform differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate spectral data (e.g., IR, NMR) with computational predictions (e.g., density functional theory for NMR chemical shifts). Reproduce synthesis under controlled conditions (e.g., solvent purity, temperature) to isolate variables. Publish detailed experimental parameters to aid reproducibility .

Advanced: What advanced analytical techniques are suitable for characterizing structural isomers or degradation products?

Answer:

Use hyphenated techniques like LC-MS/MS to distinguish isomers (e.g., differentiating 3-hydroxyl vs. 4-hydroxyl substitution). For degradation studies, employ accelerated stability testing under varying pH/temperature and analyze products via HPLC-UV/Vis (λ_max = 318 nm in EtOH per ). X-ray crystallography can resolve ambiguous stereochemistry. Pair with quantum mechanical calculations (e.g., Gaussian software) to predict spectral fingerprints .

Advanced: How can computational modeling predict the bioactivity of 2-(4-Acetyl-3-hydroxyphenyl)acetic acid?

Answer:

Molecular docking (e.g., AutoDock Vina) can simulate interactions with target enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms. Use PubChem-derived 3D structures () for ligand preparation. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). ADMET prediction tools (e.g., SwissADME) assess metabolic stability and toxicity, guiding structural optimization .

Advanced: What experimental models are appropriate for studying metabolic pathways of this compound?

Answer:

Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites. Incubate the compound with NADPH-supplemented microsomes and analyze via LC-MS. For in vivo relevance, employ stable isotope labeling (e.g., ¹³C) to track metabolic fate. Reference studies on phenylacetic acid derivatives () to design targeted assays for hydroxylation or acetylation pathways .

Advanced: How can environmental stability and degradation kinetics be evaluated?

Answer:

Conduct photolysis studies under simulated sunlight (e.g., 300–800 nm) and monitor degradation via HPLC ( ). Assess hydrolysis rates at varying pH (1–13) and temperatures. Use LC-TOF-MS to identify breakdown products (e.g., deacetylated or oxidized derivatives). Apply kinetic modeling (e.g., first-order decay) to estimate half-lives. Cross-reference with EPA guidelines for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.